2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
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Overview
Description
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a sulfonylmethyl and phenyl substituent. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidinone core.
Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation or acylation reaction, using a phenyl halide or phenyl ketone as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonylmethyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Thieno[2,3-d]pyrimidinone derivatives: These compounds share the core structure and have been explored for various biological activities.
Uniqueness
2-[(4-METHYLBENZENESULFONYL)METHYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and research.
Properties
Molecular Formula |
C20H16N2O3S2 |
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Molecular Weight |
396.5g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2O3S2/c1-13-7-9-15(10-8-13)27(24,25)12-17-21-19(23)18-16(11-26-20(18)22-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22,23) |
InChI Key |
XKQBJIDHLJYCOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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